3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains two chlorine atoms attached to the benzene ring and a methylphenyl group attached to the thiadiazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activities, the compound is being investigated as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar structure but with a chlorophenyl group instead of a methylphenyl group.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Another similar compound with a chlorophenyl group at a different position.
2-Amino-5-chloro-N,3-dimethylbenzamide: This compound has an amino group and a dimethyl group instead of the thiadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-4-2-3-5-13(9)15-20-21-16(23-15)19-14(22)10-6-11(17)8-12(18)7-10/h2-8H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQFTVBUJTBHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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